2-Chloro-3-(tert-butoxy)pyridine
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Overview
Description
2-Chloro-3-(tert-butoxy)pyridine is an organic compound with the molecular formula C9H12ClNO It is a derivative of pyridine, where a chlorine atom is substituted at the second position and a tert-butoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(tert-butoxy)pyridine typically involves the reaction of 2-chloropyridine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(tert-butoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine carboxylic acids or ketones.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
2-Chloro-3-(tert-butoxy)pyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Catalysis: It acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(tert-butoxy)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tert-butoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(tert-butoxy)pyridine
- 2-Chloro-4-(tert-butoxy)pyridine
- 2-Chloro-5-(tert-butoxy)pyridine
Uniqueness
2-Chloro-3-(tert-butoxy)pyridine is unique due to the specific positioning of the tert-butoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12ClNO |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-chloro-3-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)12-7-5-4-6-11-8(7)10/h4-6H,1-3H3 |
InChI Key |
WFPCYUIUYILURP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(N=CC=C1)Cl |
Origin of Product |
United States |
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